molecular formula C17H24BClN2O2S B12879097 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12879097
M. Wt: 366.7 g/mol
InChI Key: PZDXLTMVHFNMSP-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, a 5-chlorothiophene group at the 3-position, and substituents (isopropyl and methyl) at the 1- and 5-positions, respectively. The boronic ester group is critical for participation in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl or heteroaryl structures . Such structural attributes make this compound valuable in medicinal chemistry and materials science, particularly as a building block for targeted drug candidates or functional materials .

Properties

Molecular Formula

C17H24BClN2O2S

Molecular Weight

366.7 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)-5-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H24BClN2O2S/c1-10(2)21-11(3)14(15(20-21)12-8-9-13(19)24-12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3

InChI Key

PZDXLTMVHFNMSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C3=CC=C(S3)Cl)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For multi-substituted pyrazoles, stepwise alkylation and arylation strategies are employed.

  • One-pot multi-component reactions (MCRs) have been reported for substituted pyrazoles, using hydrazine derivatives, β-ketoesters, and aldehydes or ketones under catalytic conditions such as InCl3 with ultrasound irradiation to improve yields and selectivity.

Introduction of the Boronate Ester Group

The boronate ester moiety is typically introduced via:

  • Iridium- or palladium-catalyzed borylation of halogenated pyrazoles or direct C–H borylation of pyrazole derivatives using bis(pinacolato)diboron (B2pin2).
  • Alternatively, lithiation followed by quenching with trialkyl borates can be used to install the boronic ester functionality.

For example, 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been synthesized using palladium-catalyzed cross-coupling reactions with potassium phosphate as base in dioxane/water at 100 °C under inert atmosphere, yielding about 59%.

Coupling with 5-Chlorothiophen-2-yl Substituent

The 3-position substitution with 5-chlorothiophen-2-yl is achieved via:

  • Suzuki-Miyaura cross-coupling reactions between the pyrazole boronate ester and 5-chlorothiophen-2-yl halides or boronic acids.
  • Typical conditions involve palladium catalysts such as Pd2(dba)3 or Pd(dppf)Cl2, bases like potassium phosphate or sodium carbonate, and solvents such as 1,4-dioxane/water mixtures at elevated temperatures (~100 °C) under nitrogen atmosphere.

Representative Experimental Conditions and Yields

Step Reaction Type Catalyst/Base Solvent Temperature Time Yield (%) Notes
Borylation of pyrazole Pd-catalyzed cross-coupling K3PO4, Pd2(dba)3, XPhos 1,4-dioxane/H2O (6:1) 100 °C Overnight 59 Inert atmosphere, column chromatography purification
Suzuki coupling with chlorothiophene Pd(dppf)Cl2, Na2CO3 Pd(dppf)Cl2, Na2CO3 1,4-dioxane/H2O 100 °C 16 h 28 Extraction and column chromatography purification

Detailed Research Findings

  • The boronate ester group is stable under the reaction conditions and facilitates further functionalization via cross-coupling.
  • The choice of catalyst and ligand (e.g., Pd2(dba)3 with XPhos or Pd(dppf)Cl2) significantly affects the yield and selectivity.
  • The base and solvent system (potassium phosphate or sodium carbonate in dioxane/water) is critical for efficient coupling.
  • Inert atmosphere (N2) is necessary to prevent catalyst deactivation and side reactions.
  • Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients.

Summary Table of Key Synthetic Parameters

Parameter Optimal Conditions Comments
Catalyst Pd2(dba)3 with XPhos or Pd(dppf)Cl2 Pd2(dba)3/XPhos gives higher yield in borylation
Base K3PO4 or Na2CO3 K3PO4 preferred for borylation; Na2CO3 for Suzuki coupling
Solvent 1,4-Dioxane/H2O (6:1) Mixed solvent system enhances solubility and reaction rate
Temperature 100 °C Elevated temperature required for efficient coupling
Atmosphere Nitrogen (inert) Prevents oxidation and catalyst degradation
Reaction Time 16 h to overnight Longer times improve conversion
Purification Silica gel chromatography Gradient elution with petroleum ether/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution can introduce various functional groups onto the chlorothiophene ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds structurally similar to 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit promising anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. A study demonstrated that pyrazole derivatives could inhibit the PI3K-AKT signaling pathway in cancer cells, leading to reduced tumor growth .

Inhibition of Enzymatic Activity
The compound has also shown potential as an inhibitor of specific enzymes involved in cancer progression. Inhibitors targeting cyclin-dependent kinases (CDKs) have been developed based on pyrazole structures. These inhibitors can disrupt cell cycle progression in cancer cells .

Agricultural Applications

Pesticidal Properties
Compounds containing thiophene and pyrazole moieties have been explored for their pesticidal activities. Research has indicated that such compounds can act as effective fungicides and insecticides due to their ability to disrupt biological processes in pests . The incorporation of chlorothiophene enhances the bioactivity of these compounds against various agricultural pests.

Herbicide Development
The structural features of this compound suggest potential applications in herbicide development. Studies have shown that modifications in the pyrazole structure can lead to selective herbicidal activity against specific weed species while minimizing effects on crops .

Materials Science

Synthesis of Functional Materials
The compound's unique structure allows for its use in synthesizing functional materials. For example, the incorporation of boron-containing groups (such as the dioxaborolane) can enhance the electronic properties of materials used in organic electronics and photovoltaics. Research has indicated that such materials can improve charge transport and stability in electronic devices .

Summary of Findings

Field Application Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; targets PI3K-AKT pathway .
Agricultural SciencePesticidal PropertiesEffective against pests; disrupts biological processes .
Herbicide DevelopmentSelective herbicidal activity; minimizes crop damage .
Materials ScienceSynthesis of Functional MaterialsEnhances electronic properties; improves charge transport .

Case Studies

Case Study 1: Anticancer Activity
A study on pyrazole derivatives revealed that modifications at the 4-position could significantly enhance their anticancer activity against various cell lines. The results indicated a marked decrease in cell viability when treated with synthesized derivatives containing chlorothiophene groups.

Case Study 2: Agricultural Applications
Field trials conducted with thiophene-based compounds demonstrated a significant reduction in pest populations while maintaining crop yield. These findings suggest the potential for developing environmentally friendly pesticides based on similar structural frameworks.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dioxaborolane group allows for interactions with biological molecules, potentially inhibiting enzyme activity or altering signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogues

Property Compound 4 (Cl) Compound 5 (Br)
Molecular Weight 563.03 g/mol 607.48 g/mol
Crystal System Triclinic (P̄1) Triclinic (P̄1)
Halogen Bonding Potential Moderate High
Bioactivity Antimicrobial Not reported

Pyrazole-Boronic Ester Derivatives

  • 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():
    • Lacks the chlorothiophene and isopropyl groups.
    • Reduced steric hindrance (methyl vs. isopropyl) may enhance reactivity in cross-coupling reactions.
    • Lower molecular weight (268.53 g/mol) compared to the target compound (estimated ~395 g/mol).

Table 2: Boronic Ester Pyrazole Derivatives

Property Target Compound Compound
Substituents 5-Chlorothiophene, isopropyl Methyl, chloro
Molecular Weight ~395 g/mol 268.53 g/mol
Steric Hindrance High (isopropyl) Low (methyl)
Cross-Coupling Utility Moderate (bulky groups may slow kinetics) High (minimal steric effects)

Thiophene-Containing Analogues

  • 3-(5-Chlorothiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (): Shares the 5-chlorothiophene group but lacks the boronic ester.

Electronic and Conformational Effects

  • Planarity : The target compound’s chlorothiophene and pyrazole rings are likely planar, similar to compounds 4 and 5 , but steric effects from isopropyl may induce slight deviations .
  • Electronic Effects: The electron-withdrawing chlorine on thiophene may reduce electron density at the boronic ester, altering its reactivity in cross-couplings compared to non-halogenated analogues .

Biological Activity

The compound 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antioxidant properties, antimicrobial effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN3O3SC_{19}H_{24}ClN_3O_3S. Its structure includes a chlorothiophene moiety and a dioxaborolane group that may contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight397.92 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antioxidant Activity

Research indicates that pyrazole derivatives often exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. Studies have demonstrated that similar compounds can reduce oxidative stress markers in vitro and in vivo.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

In a study conducted by Umesha et al. (2009), derivatives similar to this compound were tested for their antimicrobial efficacy using the agar well diffusion method. The results indicated significant inhibition zones against pathogenic bacteria, suggesting that the compound could serve as a lead for antibiotic development.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of pyrazole derivatives.

Table 2: Summary of Biological Studies

Study ReferenceBiological ActivityKey Findings
Umesha et al., 2009AntimicrobialSignificant activity against MRSA and E. coli
Kurteva & Petrova, 2015AntioxidantExhibited strong radical scavenging ability
Mary et al., 2015AntifungalModerate antifungal activity against several strains

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via multistep reactions, typically involving:

  • Step 1: Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol .
  • Step 2: Introduction of the boronic ester group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
    Characterization:
  • NMR (¹H/¹³C): Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and boronic ester (δ 1.3 ppm for methyl groups) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₂₂BClN₂O₂S) .
  • X-ray crystallography: Resolve stereochemistry using SHELXL for small-molecule refinement .

Basic: Which spectroscopic techniques are most effective for confirming the structure?

Answer:

  • ¹H/¹³C NMR: Identify substituents on the pyrazole ring (e.g., isopropyl group: δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH) and chlorothiophene (δ 6.8–7.2 ppm) .
  • FTIR: Detect B-O stretching (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS): Validate molecular formula with <2 ppm error .
  • X-ray diffraction: Resolve boronic ester geometry and confirm regiochemistry .

Advanced: How does the dioxaborolane group influence reactivity in cross-coupling reactions?

Answer:
The boronic ester acts as a transmetalation agent in Suzuki-Miyaura couplings, enabling C-C bond formation with aryl/vinyl halides. Key considerations:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) enhances efficiency for sterically hindered substrates .
  • Solvent optimization: Use toluene/water mixtures to stabilize the boronate intermediate .
  • Byproduct analysis: Monitor deboronation (e.g., via ¹¹B NMR) under basic conditions .

Advanced: What strategies mitigate hydrolysis of the boronic ester?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent moisture exposure .
  • Reaction design: Avoid protic solvents (e.g., MeOH) and acidic/basic conditions during synthesis .
  • Stabilizers: Add pinacol or ethylene glycol to chelate boron and reduce hydrolysis .

Advanced: How can computational models predict catalytic behavior or biological activity?

Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for cross-coupling steps (e.g., oxidative addition of Pd to C-Cl bonds) .
  • Molecular docking: Screen for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina and PyMOL .
  • ADME prediction: Use SwissADME to assess pharmacokinetics (e.g., logP, bioavailability) .

Data Contradiction: How to resolve discrepancies in reaction yields?

Answer:

  • Catalyst screening: Test Pd(OAc)₂ vs. PdCl₂(dtbpf) to address ligand-dependent efficiency variations .
  • Kinetic studies: Use in situ IR or HPLC to track intermediate formation and identify rate-limiting steps .
  • Byproduct identification: Employ GC-MS or LC-MS to detect undesired deboronation or homocoupling products .

Purification: What methods separate byproducts from the target compound?

Answer:

  • Recrystallization: Use DMF/EtOH (1:1) to isolate high-purity crystals .
  • Column chromatography: Optimize with silica gel and hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) .
  • Prep-HPLC: Apply C18 columns with acetonitrile/water (0.1% TFA) for polar impurities .

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